N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyrrolidinone ring, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Indole Derivatives
The compound also is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities and have diverse therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline: This intermediate can be synthesized by reacting 3-methyl-4-nitroaniline with 2-pyrrolidinone under specific conditions.
Formation of the Benzamide Moiety: The intermediate is then reacted with 2-(trifluoromethyl)benzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-11-13(8-9-16(12)24-10-4-7-17(24)25)23-18(26)14-5-2-3-6-15(14)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNPSXVLJMUMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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